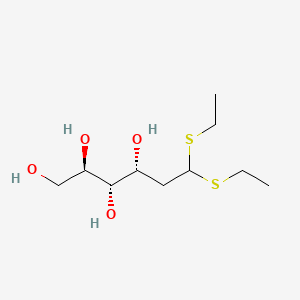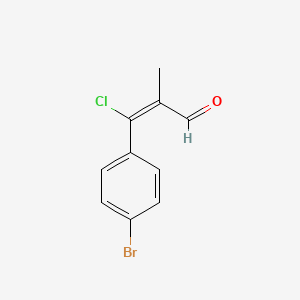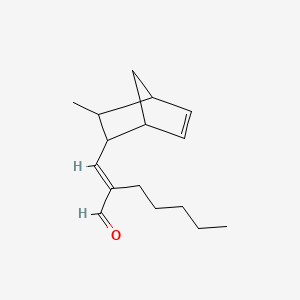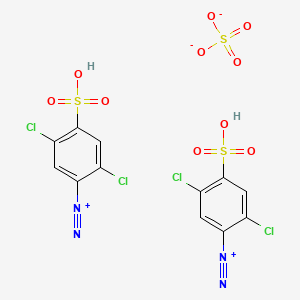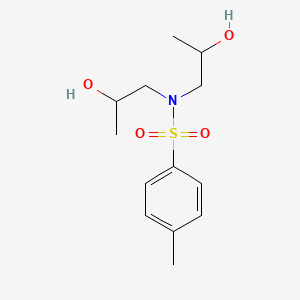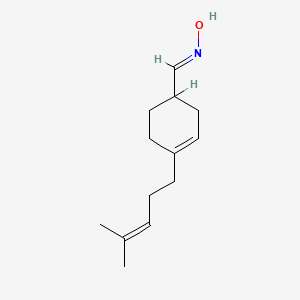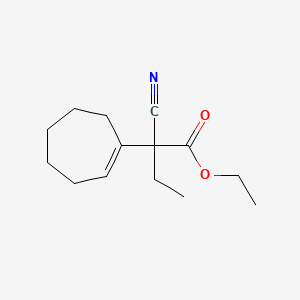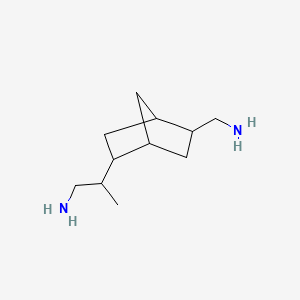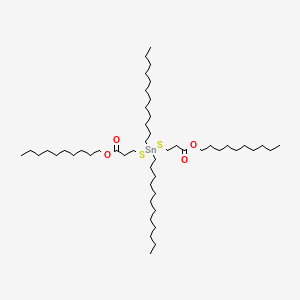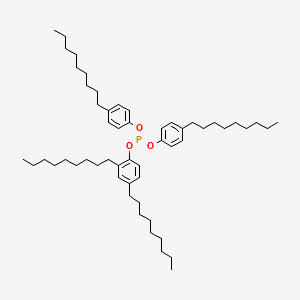
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its phosphite ester structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. The process can be summarized in the following steps:
Reaction of Nonylphenol with Phosphorus Trichloride: Nonylphenol is reacted with phosphorus trichloride in the presence of a base, such as triethylamine, to form the intermediate phosphorochloridite.
Formation of the Final Product: The intermediate is then reacted with additional nonylphenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, along with the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and nonylphenol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Phosphoric acid and nonylphenol.
Substitution: Depending on the nucleophile, different substituted phosphites can be formed.
Scientific Research Applications
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.
Mechanism of Action
The mechanism of action of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite primarily involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various applications. Its long nonyl chains enhance its compatibility with hydrophobic materials, making it a preferred choice in the polymer and plastic industries.
Properties
CAS No. |
85030-49-5 |
|---|---|
Molecular Formula |
C54H87O3P |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3 |
InChI Key |
LDLQMIVOOISNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


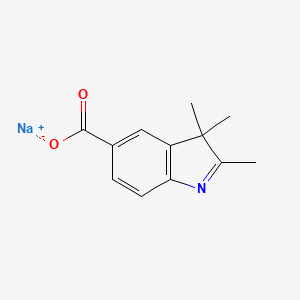
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
